![molecular formula C13H17BrN2O4S B3445162 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445162.png)
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as BMS-986205, is a small molecule inhibitor that has been recently developed by Bristol-Myers Squibb for the treatment of cancer. It belongs to the class of drugs called checkpoint inhibitors, which are designed to stimulate the immune system to attack cancer cells.
Mechanism of Action
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide works by blocking the PD-1/PD-L1 pathway, which is a mechanism that cancer cells use to evade the immune system. By inhibiting this pathway, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide allows the immune system to recognize and attack cancer cells.
Biochemical and Physiological Effects:
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies with no significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its specificity for the PD-1/PD-L1 pathway, which makes it a promising candidate for cancer therapy. However, its effectiveness may be limited by the development of resistance mechanisms in cancer cells.
Future Directions
There are several future directions for the development of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One area of research is the combination of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide with other checkpoint inhibitors or chemotherapy drugs to enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, which could help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and selective inhibitors of the PD-1/PD-L1 pathway is an ongoing area of research that could lead to the development of more effective cancer therapies.
Scientific Research Applications
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of tumors. It has been found to be effective in a variety of cancer types including lung cancer, melanoma, and bladder cancer.
properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4S/c1-20-12-3-2-10(8-11(12)14)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWLWWNBRLDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.